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An Application Guide to Halide Vapor Phase Epitaxy (HVPE) using Erbium(lll) lodide for In-
Situ Doping

Introduction

The integration of rare-earth elements into semiconductor lattices has paved the way for
significant advancements in optoelectronics and photonics. Erbium (Er), in particular, is highly
sought after for its characteristic intra-4f shell transition that produces light at a wavelength of
1.54 um. This wavelength is critical as it aligns perfectly with the low-loss window of silica-
based optical fibers, making erbium-doped materials the backbone of optical amplifiers and
eye-safe laser technologies.[1][2]

Halide Vapor Phase Epitaxy (HVPE) is a powerful crystal growth technique renowned for its
high growth rates and production of high-purity, thick epitaxial layers, making it ideal for
fabricating bulk or semi-bulk crystals.[3][4][5] This application note provides a detailed protocol
for the in-situ doping of Gallium Nitride (GaN) with erbium using Erbium(lll) iodide (Erls) as a
solid halide precursor within an HVPE system. We will delve into the underlying principles,
experimental setup, a step-by-step growth protocol, and the critical parameters that govern the
successful incorporation of erbium into the GaN host matrix.

The Rationale: Why HVPE and Erbium(lll) lodide?
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The choice of HVPE for growing Er-doped GaN is driven by its distinct advantages over other
methods like Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy
(MBE). HVPE operates close to thermodynamic equilibrium, allowing for very high growth rates
(tens to hundreds of micrometers per hour) which are necessary for producing the thick layers
required for high-power laser gain media.[1][4][6]

Erbium(lll) iodide (Erls) is a suitable precursor for HYPE due to its chemical compatibility with
the halide-based chemistry of the growth process. In a typical GaN HVPE process, Gallium
Chloride (GacCl) is synthesized in-situ by reacting HCI gas with a molten Ga source.[4][7] The
volatile Erls can be sublimated from a solid source and transported by a carrier gas to the
growth zone, where it incorporates into the growing GaN crystal.

Precursor Spotlight: Erbium(lll) lodide (Erls)

Understanding the properties of the precursor is fundamental to designing a stable and
reproducible process.

2.1. Physical and Chemical Properties

Property Value Source
Chemical Formula Erls [8]
Molar Mass 547.97 g/mol [8][9]

Violet, pink, or reddish-brown
Appearance _ _ [8][10]
crystalline solid

Melting Point 1020 °C 9]
Boiling Point 1280 °C [9]
Density 5.5 g/cm3 [O1[11]

Hygroscopic and air-sensitive.
Key Characteristics [10][12][13] Insoluble in water.
[O][14]

2.2. Safety and Handling

© 2026 BenchChem. All rights reserved. 2/12 Tech Support


https://opg.optica.org/ome/viewmedia.cfm?uri=ome-5-3-596&html=true
https://en.wikipedia.org/wiki/Hydride_vapour-phase_epitaxy
https://pubs.aip.org/aip/adv/article/10/12/125006/990696/Erbium-energy-levels-in-GaN-grown-by-hydride-vapor
https://www.benchchem.com/product/b085353?utm_src=pdf-body
https://en.wikipedia.org/wiki/Hydride_vapour-phase_epitaxy
https://pubs.aip.org/aip/jap/article/118/8/085301/141798/Epitaxial-growth-of-phase-pure-Ga2O3-by-halide
https://www.benchchem.com/product/b085353?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/83749
https://pubchem.ncbi.nlm.nih.gov/compound/83749
https://www.americanelements.com/erbium-iodide-13813-42-8
https://pubchem.ncbi.nlm.nih.gov/compound/83749
https://cymitquimica.com/cas/13813-42-8/
https://www.americanelements.com/erbium-iodide-13813-42-8
https://www.americanelements.com/erbium-iodide-13813-42-8
https://www.americanelements.com/erbium-iodide-13813-42-8
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1125643.htm
https://cymitquimica.com/cas/13813-42-8/
https://www.fishersci.com/store/msds?partNumber=AA4337209&productDescription=ERBM+III+IODID+ANHY+99.99+10G&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAA43372~~PDF~~MTR~~CGV4~~EN~~2026-01-02%2019:36:36~~Erbium%20iodide~~
https://www.americanelements.com/erbium-iodide-13813-42-8
https://en.wikipedia.org/wiki/Erbium(III)_iodide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Erbium(lll) iodide requires careful handling due to its reactivity and potential health hazards.

e Hygroscopic and Air Sensitive: Erls readily absorbs moisture from the air.[10][12] All handling
and storage must be performed under an inert atmosphere (e.g., in a glovebox filled with
argon or nitrogen) to prevent degradation of the precursor, which can lead to inconsistent
vapor pressure and contamination of the epitaxial layer.[12][13]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses with side-shields, impermeable gloves, and protective clothing.[15][16] If there is a
risk of dust formation, a NIOSH-approved respirator is necessary.[12][16]

o Storage: Store in a tightly sealed container within a dry, well-ventilated area, preferably under
an inert gas.[12][13]

The HVPE System: A Multi-Zone Approach

A horizontal, multi-zone quartz reactor is typically used for this process. The ability to
independently control the temperature of different zones is critical for managing the in-situ
synthesis of reactants and the sublimation of the solid dopant source.

Horizontal Quartz Reactor Tube

Gas Inlets

Zone 1: Ga Source | T=850°C

Ga Boat + HCI ~ GaCl GacCl(g) + Carrier Gas

Zone 2: Erlz Source T = 600-800°C Erls(g) + Carrier Gas
Erls Boat — Erls (g)

Zone 3: Growth Zone T = 1050-1150°C
GaCl + NHs + Erls -~ Er:GaN

Exhaust/Scrubber,

Click to download full resolution via product page

Diagram 1: Schematic of a three-zone horizontal HVPE reactor for Er-doping.
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This setup separates the formation of the group Ill halide (GaCl) from the sublimation of the
dopant precursor (Erls). Both are then transported by a carrier gas to the hotter growth zone,
where they mix with the group V precursor (ammonia, NHs) at the substrate surface to form the
doped epitaxial layer.

Detailed Experimental Protocol

This protocol outlines the growth of an Er-doped GaN layer on a c-plane sapphire substrate
pre-coated with a GaN template layer grown by MOCVD. Using a template layer is crucial for
achieving high-quality subsequent HVPE growth.[6][17]

4.1. Pre-Growth Preparation
e Substrate Cleaning:

o Ultrasonically clean the GaN/sapphire substrate in acetone, then isopropanol, and finally
deionized (DI) water for 5 minutes each.

o Dry the substrate with high-purity nitrogen gas.
e Precursor Loading:

o Erbium(lll) lodide: Inside an argon-filled glovebox, load a quartz boat with high-purity Erls
powder (e.g., 99.99%). Quickly transfer the boat to the designated source zone (Zone 2)
of the reactor, minimizing air exposure.

o Gallium: Load a separate quartz boat with high-purity (e.g., 99.9999%) metallic gallium
and place it in the Ga source zone (Zone 1).

o System Purge and Leak Check:
o Load the cleaned substrate onto the susceptor in the growth zone (Zone 3).
o Assemble the reactor and perform a thorough leak check.

o Purge the entire system with a high flow of high-purity carrier gas (e.g., N2 or H2) for at
least 1-2 hours to remove residual oxygen and moisture.
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4.2. Growth Execution Workflow
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Diagram 2: Experimental workflow for HVPE growth of Er-doped GaN.
Step-by-Step Procedure:

e Heating: While maintaining a steady carrier gas flow, begin heating the reactor zones to their
target temperatures. (See Table 2 for typical values). It is crucial to keep the NHs flow on
during heating and cooling (above ~600°C) to prevent thermal decomposition of the GaN
surface.

» Flow Stabilization: Once all zones are at their setpoint temperatures, allow the system to
stabilize for 15-20 minutes. Adjust the NHs and carrier gas flows to the values required for
growth.

o Growth Initiation: Start the growth by introducing a controlled flow of HCI gas over the molten
gallium in Zone 1. This reaction forms volatile GaCl, which is transported to the substrate.
The sublimated Erls from Zone 2 is also continuously transported to the growth zone.

» Deposition: The following primary reaction occurs at the substrate surface:
o GaCl(g) + NHs3(g) — GaN(s) + HCI(g) + Hz(g)

o Simultaneously, Er3* ions from the Erls precursor incorporate into the GaN lattice, typically
substituting for Ga3* ions.[18]

o Growth Termination: After the desired growth time (which determines the film thickness),
terminate the growth by stopping the HCI flow to the Ga source.

e Cool-Down: Cool the reactor to room temperature under a continuous flow of NHs and carrier
gas. The NHs flow can typically be turned off once the substrate temperature is below 600°C.

o Sample Unloading: Once the reactor has cooled completely, purge the system with the
carrier gas, vent to atmospheric pressure, and carefully unload the as-grown Er.GaN
sample.

Process Parameters and Their Critical Influence

The quality of the epitaxial layer and the efficiency of erbium incorporation are highly sensitive
to the growth parameters. The values below are typical starting points for process
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development.
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Parameter Typical Range Influence on the Process

Controls the reaction rate of

Ga Source Temperature (Zone HCI with Ga, determining the
800 - 900 °C _

1) GaCl partial pressure (Group
Il source).

Critically controls the vapor
Erls Source Temperature pressure of Erls, which directly
600 - 800 °C i _ _
(Zone 2) impacts the erbium doping

concentration in the film.

Affects the surface mobility of
adatoms, crystal quality, and
Substrate Temperature (Zone dopant incorporation efficiency.
1000 - 1150 °C _
3) Higher temperatures can
improve quality but may also

increase impurity diffusion.[6]

Directly influences the amount
HCI Flow Rate (to Ga) 10 - 50 sccm of GaCl generated, affecting

the growth rate.

Provides the nitrogen source
(Group V). The V/II ratio (ratio
of NHs to GaCl) is a key
parameter for controlling
NHs Flow Rate 1-5slm

surface morphology and
crystal quality. NHs flow rate
can also influence Er emission

intensity.[1]

Determines the residence time
of precursors in the reactor
) and their transport to the
Carrier Gas Flow (N2 or Hz) 5-20sIm
substrate. Hz can also
participate in the surface

chemistry.[6]

Reactor Pressure 50 - 500 Torr Affects gas flow dynamics,

boundary layer thickness, and
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diffusion of reactants to the
surface, thereby influencing
growth rate and uniformity.[19]
[20]

Causality in Parameter Selection:

o Erls Temperature: This is the primary handle for controlling the doping level. A systematic
variation of this temperature while keeping other parameters constant is the most effective
way to calibrate the erbium concentration. Secondary lon Mass Spectrometry (SIMS) should
be used to quantify the resulting Er concentration. An Er doping concentration of around 5 x
10° atoms/cm?3 has been achieved in Er:.GaN grown by HVPE.[1]

» V/III Ratio: A high V/III ratio is generally required for GaN growth to prevent nitrogen
vacancies and achieve a smooth surface morphology. However, studies have shown that the
NHs flow rate can significantly impact the photoluminescence intensity of the Er3* ions,
suggesting an interplay between the growth chemistry and the optical activation of erbium.[1]
[17]

Post-Growth Characterization

To validate the success of the growth protocol, a suite of characterization techniques is
essential:

o X-Ray Diffraction (XRD): To assess the crystalline quality of the Er:GaN film. High-resolution
scans of the (0002) peak and rocking curve measurements provide information on crystalline
perfection and defect density.[1]

e Secondary lon Mass Spectrometry (SIMS): To accurately measure the erbium concentration
and depth profile within the epitaxial layer, as well as to detect unintentional impurities (e.g.,
oxygen, silicon).[1]

» Photoluminescence (PL): To confirm the optical activation of the incorporated erbium. The
hallmark of successful doping is a sharp emission peak at ~1.54 um when the sample is
excited with a suitable laser source (e.g., above-bandgap excitation).[2][6]
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e Scanning Electron Microscopy (SEM): To inspect the surface morphology of the grown film
and measure its thickness from a cross-section.

Conclusion

The use of Erbium(lll) iodide in a Halide Vapor Phase Epitaxy system is an effective method
for producing high-quality, thick layers of erbium-doped GaN. The success of this process
hinges on a deep understanding of the precursor's properties, meticulous handling to prevent
contamination, and precise control over the multi-zone thermal landscape of the reactor. By
carefully tuning the Erls source temperature and the V/IlI ratio, researchers can control the
erbium incorporation and optimize the material's optical properties for applications in next-
generation solid-state lasers and optical communication systems.[1][17]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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